1,4-Dimethylpiperazine

Medicinal Chemistry Physical Organic Chemistry ADME

This 1,4-Dimethylpiperazine (C6H14N2, MW 114.19) provides a critical pKa of 8.06 for optimizing ADME properties in CNS candidates, avoiding hERG issues common with more basic amines. Its balanced catalytic profile in polyurethane prevents premature gelation for complex mold filling. This specific diamine reduces reformulation costs and eliminates toxic reagents in radical cyclizations, making it a direct, performance-driven procurement choice.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 106-58-1
Cat. No. B091421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylpiperazine
CAS106-58-1
Synonyms1,4-dimethylpiperazine
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C
InChIInChI=1S/C6H14N2/c1-7-3-5-8(2)6-4-7/h3-6H2,1-2H3
InChIKeyRXYPXQSKLGGKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylpiperazine (CAS 106-58-1): Core Properties and Industrial Identity


1,4-Dimethylpiperazine (C6H14N2, MW 114.19) is a symmetrically substituted cyclic diamine belonging to the class of tertiary heterocyclic amines. It presents as a colorless to light yellow, hygroscopic liquid with a melting point of -1 °C and a boiling point of 131-132 °C at 750 mmHg [1]. The compound exhibits two pKa values for its conjugate acids (pKa1: 4.63; pKa2: 8.54 at 25°C), reflecting its dual protonation capacity and intermediate basicity among piperazines . Its balanced steric and electronic environment, imparted by the two methyl substituents, underpins its roles as a catalyst and chemical intermediate.

Why 1,4-Dimethylpiperazine Cannot Be Readily Replaced by Other Piperazines or Tertiary Amines


Direct substitution of 1,4-dimethylpiperazine with other piperazines or tertiary amines is frequently unsuccessful due to quantifiable, functional differences. In polyurethane catalysis, the compound's distinct balance of gelling and blowing action produces a unique reaction profile that cannot be replicated by faster-acting catalysts like triethylenediamine (TEDA), which can lead to premature gelation and poor mold filling [1]. In synthetic chemistry, its specific pKa (8.06) dictates its protonation state under physiological conditions, critically influencing its reactivity and interaction with biological targets compared to more basic analogs like piperazine (pKa 9.67) [2]. Furthermore, in radical cyclizations, it serves as a specific hydrogen atom donor and electron transfer agent with a rate profile distinct from conventional reagents like Bu3SnH [3]. These performance metrics demonstrate that replacing 1,4-dimethylpiperazine often requires significant reformulation and process revalidation, negating the benefits of a simple substitution.

1,4-Dimethylpiperazine: Quantified Differentiation from Analogs and Alternatives


Basicity and Protonation State: 1,4-Dimethylpiperazine vs. Piperazine and 1-Methylpiperazine

1,4-Dimethylpiperazine exhibits a significantly lower first pKa (8.06) compared to unsubstituted piperazine (9.67) and 1-methylpiperazine (9.16). At a physiologically relevant pH of 7.5, this difference translates into a dramatically lower protonation state for the target compound (78.4%) versus piperazine (98.5%) [1].

Medicinal Chemistry Physical Organic Chemistry ADME

Catalytic Profile in Polyurethane Foam: Delayed Action vs. Triethylenediamine (TEDA)

In the production of flexible polyurethane foam from MDI and polyols, 1,4-dimethylpiperazine functions as a delayed-action catalyst. It exhibits comparatively low gelling and blowing action relative to the industry standard triethylenediamine (TEDA), resulting in a significantly slower reaction profile [1][2].

Polymer Chemistry Polyurethane Foam Catalysis

Radical Cyclization Kinetics: Hydrogen Atom Transfer Rate vs. Tributyltin Hydride (Bu3SnH)

When used as both solvent and hydrogen atom source, 1,4-dimethylpiperazine accelerates hydrogen atom transfer to cyclized radical intermediates. A direct comparative study found that hydrogen atom attack occurred more rapidly in boiling 1,4-DMP than under the conventional Bu3SnH-mediated condition for the same substrates [1].

Synthetic Organic Chemistry Radical Chemistry Methodology

Physical State and Volatility: Liquid vs. Solid Alternative Catalysts

1,4-Dimethylpiperazine is a liquid at room temperature (Melting Point: -1 °C), distinguishing it from several other common polyurethane catalysts that are solids or high-melting solids [1]. Its boiling point is 131-132 °C [2].

Process Engineering Formulation Physical Properties

Procurement-Driven Application Scenarios for 1,4-Dimethylpiperazine


Molded Flexible Polyurethane Foam Production Requiring Complex Mold Filling

For manufacturers producing high-resilience (HR) molded foam for automotive seating or intricate furniture components, the delayed-action catalytic profile of 1,4-dimethylpiperazine is critical. As demonstrated by Samarappuli (2018), its slower gelling and rise time profile compared to TEDA provides the necessary in-mold flowability for the foam to completely fill complex geometries before the onset of gelation [1]. This ensures a defect-free part with uniform density and prevents the costly scrap associated with voids or incomplete filling that can occur with faster-acting catalysts.

Sustainable and Toxic Reagent-Free Radical Cyclization Methodology

In academic and pharmaceutical process chemistry laboratories, 1,4-dimethylpiperazine offers a direct replacement for the standard Bu3SnH/AIBN system for radical cyclizations. The methodology is validated by Kawajiri et al. (2008), showing a faster rate of hydrogen atom transfer to cyclized intermediates and reaction completion typically within 15 minutes [2]. Crucially, this eliminates the use of toxic organotin reagents, simplifying purification and waste disposal, thereby reducing both the environmental impact and the cost of a synthetic sequence [3].

Synthesis of Pharmaceutical Intermediates with Tuned Basicity

For medicinal chemists designing CNS-active drug candidates where a specific amine pKa is required to optimize blood-brain barrier permeability or minimize hERG channel interaction, 1,4-dimethylpiperazine (pKa 8.06) is a crucial building block [4]. Its significantly lower basicity compared to piperazine (pKa 9.67) directly impacts the fraction of the molecule that exists in its neutral, membrane-permeable form at physiological pH. Using 1,4-dimethylpiperazine as a core scaffold provides a specific, quantifiable advantage over more basic piperazine analogs in tuning the ADME properties of a lead series.

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